molecular formula C21H28ClNO2 B1663684 (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride

Cat. No.: B1663684
M. Wt: 361.9 g/mol
InChI Key: SHUCXUIOEAAJJL-MKSBGGEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SR 59230A hydrochloride involves several steps. The key intermediate is 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-yl]amino-(2S)-2-propanol. This intermediate is prepared through a series of reactions including etherification, reduction, and amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial production methods for SR 59230A hydrochloride are not well-documented in the public domain. the synthesis typically follows similar routes as those used in laboratory settings, with optimizations for scale-up and purity.

Chemical Reactions Analysis

SR 59230A hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert SR 59230A hydrochloride into its reduced forms, affecting its activity.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SR 59230A hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the beta-3 adrenergic receptor and its role in various chemical processes.

    Biology: The compound is used to investigate the physiological and pathological roles of beta-3 adrenergic receptors in biological systems.

    Medicine: SR 59230A hydrochloride is studied for its potential therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases.

    Industry: The compound is used in the development of new drugs targeting beta-3 adrenergic receptors.

Comparison with Similar Compounds

SR 59230A hydrochloride is unique in its high selectivity for the beta-3 adrenergic receptor. Similar compounds include:

    BRL 37344: A beta-3 adrenergic receptor agonist.

    CL 316,243: Another selective beta-3 adrenergic receptor agonist.

    CGP 12177: A non-selective beta-adrenergic receptor antagonist with partial agonist activity at beta-3 receptors.

Compared to these compounds, SR 59230A hydrochloride is distinct in its antagonist activity and high selectivity for the beta-3 adrenergic receptor .

Properties

IUPAC Name

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUCXUIOEAAJJL-MKSBGGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042562
Record name (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Reactant of Route 5
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride

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